2-(4-(1-Azidoethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 2-(4-(1-Azidoethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Brand Name: Vulcanchem
CAS No.: 2484920-04-7
VCID: VC5032426
InChI: InChI=1S/C14H20BN3O2/c1-10(17-18-16)11-6-8-12(9-7-11)15-19-13(2,3)14(4,5)20-15/h6-10H,1-5H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(C)N=[N+]=[N-]
Molecular Formula: C14H20BN3O2
Molecular Weight: 273.14

2-(4-(1-Azidoethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS No.: 2484920-04-7

Cat. No.: VC5032426

Molecular Formula: C14H20BN3O2

Molecular Weight: 273.14

* For research use only. Not for human or veterinary use.

2-(4-(1-Azidoethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane - 2484920-04-7

Specification

CAS No. 2484920-04-7
Molecular Formula C14H20BN3O2
Molecular Weight 273.14
IUPAC Name 2-[4-(1-azidoethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Standard InChI InChI=1S/C14H20BN3O2/c1-10(17-18-16)11-6-8-12(9-7-11)15-19-13(2,3)14(4,5)20-15/h6-10H,1-5H3
Standard InChI Key UCSBEGRVQCFRLC-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(C)N=[N+]=[N-]

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s molecular formula is C₁₄H₂₀BN₃O₂, with a molar mass of 273.14 g/mol. Its structure combines two functional domains:

  • A 1-azidoethylphenyl group at the para position, enabling bioorthogonal click reactions via the azide (-N₃) moiety.

  • A 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester) group, facilitating Suzuki-Miyaura cross-coupling reactions .

The SMILES notation (B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(C)N=[N+]=[N-]) and InChIKey (UCSBEGRVQCFRLC-UHFFFAOYSA-N) provide unambiguous stereochemical identification .

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number2484920-04-7
Molecular Weight273.14 g/mol
Predicted CCS (Ų) [M+H]+162.4
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC...

Synthetic Routes and Optimization

Boronic Ester Formation

The dioxaborolane group is typically introduced via pinacol esterification of the corresponding boronic acid. For example, 4-(1-azidoethyl)phenylboronic acid reacts with pinacol (2,3-dimethyl-2,3-butanediol) under anhydrous conditions.

Azide Incorporation

The azidoethyl group is installed through nucleophilic substitution or Staudinger reactions, often requiring controlled conditions to avoid azide degradation. Recent protocols emphasize copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) compatibility, ensuring the integrity of the azide moiety during synthesis.

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The pinacol boronic ester participates in palladium-catalyzed cross-couplings with aryl halides, enabling carbon-carbon bond formation. For instance, coupling with bromobenzene derivatives yields biaryl structures, critical in pharmaceutical intermediates .

Click Chemistry Applications

The azide group undergoes strain-promoted azide-alkyne cycloaddition (SPAAC) with cycloalkynes, forming triazole linkages without metal catalysts. This reaction is pivotal in labeling biomolecules under physiological conditions .

Proteomics and Bioconjugation

Protein Labeling

The compound’s azide moiety selectively reacts with dibenzocyclooctyne (DBCO)-modified proteins, enabling site-specific tagging. Studies demonstrate its utility in fluorescent labeling of cell-surface receptors.

Bioorthogonal Chemistry

In live-cell imaging, the azide-dioxaborolane hybrid allows sequential labeling:

  • Suzuki coupling introduces a fluorophore-bearing aryl group.

  • SPAAC attaches a secondary probe, enabling multiplexed imaging .

ParameterRecommendation
Storage Temperature-20°C (desiccated)
PPENitrile gloves, goggles
Incompatible SubstancesStrong acids, oxidizing agents

Comparative Analysis with Structural Analogs

vs. 2-(2-Azidomethylphenyl)-dioxaborolane (CID 57416890)

  • Azide Position: Para-substituted azidoethyl vs. ortho-azidomethyl .

  • Reactivity: Para-substitution enhances electronic conjugation, accelerating Suzuki couplings .

Table 3: Structural Comparison

CompoundAzide PositionMolecular WeightCCS [M+H]+
2-(4-(1-Azidoethyl)phenyl)-dioxaborolanePara273.14162.4
2-(2-Azidomethylphenyl)-dioxaborolaneOrtho259.11158.9

Future Research Directions

  • Thermal Stability Enhancement: Developing azide-stabilizing additives for high-temperature reactions.

  • In Vivo Applications: Optimizing pharmacokinetics for boron neutron capture therapy (BNCT) .

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